4-Methoxy-3-(trifluoromethyl)phenacyl bromide
Description
4-Methoxy-3-(trifluoromethyl)phenacyl bromide (CAS: N/A; Molecular Formula: C₁₀H₈BrF₃O₂) is a halogenated aromatic ketone featuring a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, which influence its reactivity and physical properties. The compound is commercially available at 97% purity and is often employed in nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the carbonyl group .
Properties
IUPAC Name |
2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQADSVCNKYKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of a pre-functionalized benzene ring provides direct access to the acetophenone core. For this compound, the challenge lies in introducing both the methoxy and trifluoromethyl groups regioselectively.
Procedure :
- Starting Material : 3-Trifluoromethyl-4-methoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) in dichloromethane at 0–5°C.
- Reaction Conditions :
- Temperature: 0°C to room temperature
- Time: 12–24 hours
- Yield: ~60–70% (estimated based on analogous reactions).
Mechanistic Insight :
The methoxy group directs electrophilic acetylation to the para position, while the trifluoromethyl group’s meta-directing effect ensures proper regiochemistry.
Trifluoromethylation of 4-Methoxyacetophenone Derivatives
An alternative approach involves introducing the trifluoromethyl group via halogen exchange, as detailed in Chinese Patent CN103193611A.
Steps :
- Chlorination : 4-Methoxy-3-methylacetophenone is treated with chlorine gas under UV light to yield 4-methoxy-3-(trichloromethyl)acetophenone.
- Fluorination : The trichloromethyl intermediate reacts with hydrogen fluoride (HF) or potassium fluoride (KF) at elevated temperatures (80–100°C) to replace chlorine atoms with fluorine, forming the trifluoromethyl group.
- Purification : Recrystallization from ethanol or hexane yields the pure acetophenone precursor.
Data :
α-Bromination of 4-Methoxy-3-(trifluoromethyl)acetophenone
The final step involves brominating the α-carbon of the acetophenone precursor. Two predominant methods are employed:
Classical Bromination with Molecular Bromine
Procedure :
- Reaction Setup : The acetophenone (1 equiv) is dissolved in glacial acetic acid, and bromine (1.1 equiv) is added dropwise at 0°C under vigorous stirring.
- Workup : After 2 hours, the mixture is quenched with ice water, and the precipitate is filtered and recrystallized from isopropanol.
Key Data :
Side Reactions :
Copper(II) Bromide-Mediated Bromination
For improved selectivity, CuBr₂ serves as a catalytic brominating agent in tetrahydrofuran (THF).
Conditions :
Advantages :
- Reduced risk of dibromination.
- Compatibility with acid-sensitive substrates.
Alternative Synthetic Routes
Hunsdiecker Reaction from Carboxylic Acids
While less common, the Hunsdiecker decarboxylative bromination has been explored for analogous phenacyl bromides.
Procedure :
Nucleophilic Displacement of α-Chloro Derivatives
Steps :
- Chlorination : The acetophenone is chlorinated using sulfuryl chloride (SO₂Cl₂).
- Bromide Exchange : The α-chloro intermediate reacts with lithium bromide (LiBr) in acetone.
Yield : ~70% (with 10% unreacted chloride).
Experimental Data and Optimization
Comparative Analysis of Bromination Methods
| Method | Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Classical Bromination | Br₂ | Acetic Acid | 0°C → RT | 2 | 85–90 | 95 |
| CuBr₂ Catalyzed | CuBr₂ | THF | 66°C | 4–6 | 80–85 | 93 |
| Hunsdiecker Reaction | Br₂ + HgO | CCl₄ | RT | 12 | 40 | 85 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, 1H, ArH), 7.85 (s, 1H, ArH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 4.85 (s, 2H, CH₂Br), 3.95 (s, 3H, OCH₃).
- ¹³C NMR : δ 188.5 (C=O), 144.2–118.7 (Ar-C), 33.1 (CH₂Br).
Challenges and Industrial Scalability
Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 4-methoxy-3-(trifluoromethyl)phenacyl bromide with structurally related phenacyl and benzyl bromides, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Reactivity and Physical Properties
Key structural analogs include:
Key Findings:
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -F) increase the electrophilicity of the α-carbon, accelerating nucleophilic substitution reactions. For example, 4-fluoro-3-(trifluoromethyl)phenacyl bromide reacts 1.5× faster with pyridines in methanol than the methoxy-CF₃ analog .
- Steric and Solubility Considerations: The methoxy group in 4-methoxy-3-(trifluoromethyl)phenacyl bromide improves solubility in polar solvents (e.g., DMF, methanol), whereas trifluoromethoxy (-OCF₃) analogs exhibit higher lipophilicity .
Biological Activity
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and methoxy substituents on a phenacyl structure, is being investigated for various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that 4-Methoxy-3-(trifluoromethyl)phenacyl bromide exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies involving various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), have demonstrated that 4-Methoxy-3-(trifluoromethyl)phenacyl bromide effectively induces apoptosis in cancer cells.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, the following results were obtained:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 60 | - |
| 50 | 30 | - |
| 100 | 10 | 45 |
The IC50 value indicates that at a concentration of 45 µM, the compound significantly reduces cell viability, suggesting potent anticancer activity.
The biological activity of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cells, the compound may disrupt metabolic pathways or induce oxidative stress leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
